3'-Nitro-2-phenylacetophenone

Beschreibung

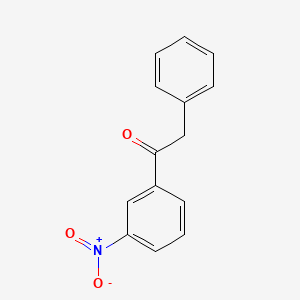

3'-Nitro-2-phenylacetophenone (hypothetical structure: C₁₄H₁₁NO₃) is a substituted acetophenone derivative featuring a phenyl group at the 2-position of the acetophenone core and a nitro (-NO₂) group at the 3'-position (meta) of the adjacent aromatic ring. For instance, 3'-Nitroacetophenone (NO₂C₆H₄COCH₃) shares the meta-nitro substitution pattern , while 4'-Nitro-2-phenylacetophenone (CAS-related data in ) highlights the impact of phenyl substitution on acetophenone derivatives. The nitro and phenyl groups likely influence electronic properties, solubility, and reactivity, making this compound relevant in organic synthesis and materials science.

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICPDCXXDMOUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642287 | |

| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55251-37-1 | |

| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-2-phenylacetophenone typically involves the nitration of acetophenone. One common method includes the reaction of acetophenone with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is cooled to prevent excessive heat, which could lead to unwanted side reactions .

Industrial Production Methods: Industrial production of 3’-Nitro-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Nitro-2-phenylacetophenone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).

Reduction: The compound can be reduced to form 3-amino-2-phenylacetophenone.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium borohydride (NaBH4) in methanol.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-Amino-2-phenylacetophenone.

Reduction: 3-Amino-2-phenylacetophenone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’-Nitro-2-phenylacetophenone is utilized in a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3’-Nitro-2-phenylacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3'-Nitroacetophenone (CAS 121-89-1)

- Structure: Lacks the 2-phenyl group present in the target compound. Molecular formula: C₈H₇NO₃.

- Physical Properties : Boiling point (bp) 201–203°C; melting point (mp) 76–79°C .

- Key Differences: The absence of the 2-phenyl group reduces steric hindrance and molecular weight (165.14 g/mol vs. hypothetical ~245 g/mol for 3'-Nitro-2-phenylacetophenone). This likely lowers thermal stability and alters solubility.

4'-Nitro-2-phenylacetophenone

- Structure: Features a para-nitro group instead of meta, with a 2-phenyl substitution. Molecular formula: C₁₄H₁₁NO₃ (inferred).

3-Chloro-N-phenyl-phthalimide

- Structure: A phthalimide derivative with chloro and phenyl substituents (C₁₄H₈ClNO₂).

- Physical Properties : Used in polyimide synthesis due to high purity requirements .

- Key Differences: The phthalimide core introduces a cyclic imide structure, contrasting with the linear acetophenone backbone. Chloro substituents offer different electronic effects (less polar than nitro), influencing polymer applications.

3'-Nitro-2,2,2-trifluoroacetophenone (CAS 657-15-8)

- Structure: Trifluoromethyl (-CF₃) replaces the 2-phenyl group. Molecular formula: C₈H₄F₃NO₃.

- Physical Properties : Lower bp (113°C at 12 mmHg) and mp (54–58°C) due to reduced molecular weight and fluorine’s electronegativity .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The meta-nitro group in this compound offers moderate electron withdrawal compared to para-nitro analogs, influencing resonance stabilization and reaction pathways .

- 3-Chloro-N-phenyl-phthalimide) .

- Fluorinated Analogs : Trifluoro derivatives exhibit lower boiling points and unique reactivity due to fluorine’s electronegativity, suggesting divergent applications compared to phenyl-substituted compounds .

Biologische Aktivität

3'-Nitro-2-phenylacetophenone is an organic compound classified under benzophenones, notable for its unique chemical structure featuring a nitro group at the 3' position and a phenyl group at the 2 position of the acetophenone framework. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic properties and mechanisms of action.

The synthesis of this compound typically involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. This reaction is performed under controlled temperature conditions to prevent excessive heat, which could lead to unwanted side reactions. The resulting compound serves as a precursor for further chemical modifications and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, leading to significant biochemical effects. Additionally, the compound can undergo nucleophilic aromatic substitution, contributing to its biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines' production, indicating its potential use in treating inflammatory diseases. The specific pathways involved include the modulation of NF-kB signaling, which plays a crucial role in inflammation.

Enzyme Inhibition

This compound has been reported to act as an enzyme inhibitor. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression. This property makes it a candidate for further research in cancer therapeutics, where targeting specific kinases can halt tumor growth .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals distinct biological activities:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2'-Nitroacetophenone | Moderate antimicrobial activity | Nitro group at the 2' position |

| 4'-Nitroacetophenone | Weak anti-inflammatory effects | Nitro group at the 4' position |

| 3-Amino-2-phenylacetophenone | Enhanced enzyme inhibition | Reduced form with amino group |

This table illustrates how variations in the nitro group's position influence the biological activity of related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitro-substituted phenylacetophenones, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound for antibiotic development.

- Anti-inflammatory Mechanisms : A research article detailed the anti-inflammatory mechanisms of this compound in a murine model of arthritis. The findings revealed that treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

- Cancer Research Applications : In cancer studies, this compound was shown to inhibit specific kinases associated with tumor growth. This inhibition led to reduced cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.